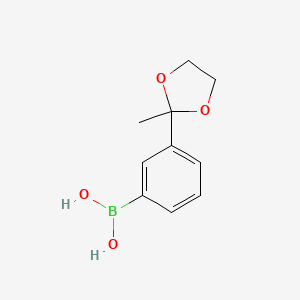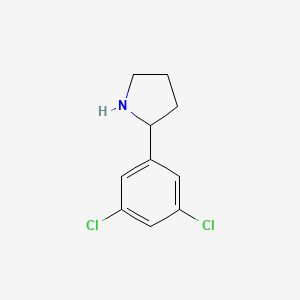![molecular formula C15H18O5 B1364597 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid CAS No. 92174-21-5](/img/structure/B1364597.png)
4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid
Descripción general
Descripción
4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid is a versatile organic compound with the molecular formula C15H18O5. It is characterized by its methacryloyloxy group attached to a butoxy chain, which is further connected to a benzenecarboxylic acid moiety. This compound is known for its applications in various fields, including materials science, polymer chemistry, and biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid typically involves the esterification of 4-(4-hydroxybutoxy)benzoic acid with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and advanced catalyst systems may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzenecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the development of bioactive materials and drug delivery systems.
Industry: It is employed in the production of coatings, adhesives, and other industrial materials.
Mecanismo De Acción
The mechanism by which 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid exerts its effects depends on its specific application. For example, in polymerization reactions, the compound acts as a monomer that undergoes radical polymerization to form polymers. The molecular targets and pathways involved in biological applications may include interactions with cell membranes or specific receptors.
Comparación Con Compuestos Similares
Methyl methacrylate
Butyl methacrylate
Ethyl methacrylate
Propiedades
IUPAC Name |
4-[4-(2-methylprop-2-enoyloxy)butoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-11(2)15(18)20-10-4-3-9-19-13-7-5-12(6-8-13)14(16)17/h5-8H,1,3-4,9-10H2,2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAXBUYXXCQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395493 | |
| Record name | 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92174-21-5 | |
| Record name | 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)



![1-[(3-Ethoxyphenyl)methyl]piperazine](/img/structure/B1364539.png)







